molecular formula C30H32ClN3O4 B6315519 Fmoc-Val-Ala-PAB-Cl CAS No. 1491136-17-4

Fmoc-Val-Ala-PAB-Cl

Cat. No.: B6315519
CAS No.: 1491136-17-4
M. Wt: 534.0 g/mol
InChI Key: GULJPVZASVCXRC-PPHZAIPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Val-Ala-PAB-Cl is a synthetic linker used in antibody-drug conjugate (ADC) development. These compounds share a core structure comprising:

  • Fmoc group: A fluorenylmethyloxycarbonyl protecting group that prevents undesired reactions during synthesis .
  • Val-Ala dipeptide: A protease-cleavable sequence enabling targeted drug release in lysosomes .
  • PAB (para-aminobenzyl) moiety: Facilitates self-immolative cleavage after enzymatic breakdown of the dipeptide .
  • Leaving group: Variants like -OH, -PNP (para-nitrophenyl), or -PFP (pentafluorophenyl) determine conjugation efficiency .

However, the evidence focuses on related compounds, which will be compared in detail below.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Ala-PAB-Cl involves multiple steps. Initially, the Fmoc group is introduced to the amino acids valine and alanine through standard peptide coupling reactions. The resulting dipeptide is then linked to para-aminobenzyl chloride (PAB-Cl) to form the final compound. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Nucleophilic Substitution with Tertiary Amines

Fmoc-Val-Ala-PAB-Cl reacts with tertiary amines to form quaternary ammonium salts, a key step in ADC assembly. The chloride group (-Cl) serves as a leaving group, facilitating nucleophilic attack by amines.

Reaction Components Conditions Product Yield Source
Tertiary amine (e.g., NMM, DIPEA)Room temperature, anhydrous DMFQuaternary ammonium conjugate>85%

This reaction is pivotal for conjugating cytotoxic drugs to antibodies via amine-containing payloads. The Fmoc group provides temporary protection during synthesis, which is later removed under basic conditions (e.g., 20% piperidine in DMF) .

Bromination for Oligonucleotide Conjugation

This compound undergoes bromination with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) to generate Fmoc-Val-Ala-PAB-Br, enabling phosphoramidite-based oligonucleotide conjugation :

This compoundPPh₃NBSFmoc-Val-Ala-PAB-Br\text{this compound} \xrightarrow[\text{PPh₃}]{\text{NBS}} \text{Fmoc-Val-Ala-PAB-Br}

This modification facilitates automated synthesis of enzyme-cleavable oligonucleotide-drug conjugates.

Cathepsin B-Mediated Cleavage

The Val-Ala dipeptide sequence is selectively cleaved by cathepsin B in lysosomes, releasing the cytotoxic payload:

This compoundCathepsin BFmoc-Val-Ala+PAB-Cl\text{this compound} \xrightarrow{\text{Cathepsin B}} \text{Fmoc-Val-Ala} + \text{PAB-Cl}

Key Features :

  • Cleavage occurs at pH 4.5–5.5 (lysosomal conditions) .

  • Enhanced solubility via glucuronic acid derivatives improves linker stability .

Reactions with Thionyl Chloride

In industrial synthesis, Fmoc-Val-Ala-PAB reacts with thionyl chloride (SOCl₂) to form the active chloride derivative:

Fmoc-Val-Ala-PAB-OHSOCl₂, THFThis compound\text{Fmoc-Val-Ala-PAB-OH} \xrightarrow{\text{SOCl₂, THF}} \text{this compound}

Conditions :

  • 15 mmol Fmoc-Val-Ala-PAB-OH, 18 mmol SOCl₂ in THF.

  • Yield: >90% .

Stability and Side Reactions

  • Hydrolysis : The PAB-Cl group hydrolyzes slowly in aqueous media to form PAB-OH .

  • Epimerization : Observed during coupling steps (e.g., citrulline racemization), minimized using HATU .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Val-Ala-PAB-Cl is used as a linker in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for amines, allowing for the stepwise construction of peptides .

Biology

In biology, this compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The Val-Ala linker ensures that the drug is released only in the presence of Cathepsin B, which is overexpressed in many cancer cells .

Medicine

In medicine, this compound is crucial in the targeted delivery of chemotherapeutic agents. By linking drugs to antibodies, it allows for the selective targeting of cancer cells, minimizing the side effects on healthy tissues .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its ability to form stable linkages and be cleaved under specific conditions makes it an essential component in the manufacture of targeted therapies .

Mechanism of Action

The mechanism of action of Fmoc-Val-Ala-PAB-Cl involves its role as a linker in ADCs. The Fmoc group protects the amine groups during peptide synthesis. Once the ADC reaches the target cell, the Val-Ala linker is cleaved by Cathepsin B, releasing the drug payload. This targeted release ensures that the cytotoxic drug affects only the cancer cells, reducing collateral damage to healthy cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight Solubility (DMSO) Stability Key Functional Group
Fmoc-Val-Ala-PAB-OH 1394238-91-5 C₃₀H₃₃N₃O₅ 515.60 33.33 mg/mL Stable at -20°C -OH (hydroxyl)
Fmoc-Val-Ala-PAB-PNP 1394238-92-6 C₃₇H₃₆N₄O₉ 680.70 Not reported -20°C storage -PNP (para-nitrophenyl ester)
Fmoc-Val-Cit-PAB 159858-22-7 C₃₃H₃₉N₅O₆ 601.69 ≥123.75 mg/mL Stable in plasma Citrulline (Cit) residue
Fmoc-Val-Ala-PAB-PFP 2348406-01-7 C₃₇H₃₂F₅N₃O₇ 725.66 Not reported Not reported -PFP (pentafluorophenyl ester)

Functional Differences

  • Reactivity :

    • Fmoc-Val-Ala-PAB-PNP and Fmoc-Val-Ala-PAB-PFP feature activated esters (-PNP, -PFP), enabling efficient amine coupling without additional activation .
    • Fmoc-Val-Ala-PAB-OH requires carbodiimide-based activation (e.g., EDC) for conjugation, making it less reactive .
  • Cleavage Mechanism: All variants rely on lysosomal proteases (e.g., cathepsin B) to cleave the Val-Ala or Cit-containing dipeptide, triggering self-immolation of the PAB group .
  • Plasma Stability :

    • Fmoc-Val-Cit-PAB and PEGylated analogs (e.g., Fmoc-PEG₄-Val-Ala-PAB) show enhanced stability in human plasma, critical for ADC pharmacokinetics .

Notes

Data Consistency : Discrepancies exist in CAS numbers (e.g., incorrectly assigns CAS 1394238-92-6 to Fmoc-PEG₄-Val-Ala-PAB, which belongs to Fmoc-Val-Ala-PAB-PNP). Always verify CAS identifiers with primary sources .

Storage : Most compounds require storage at -20°C to prevent degradation .

Safety : Handle activated esters (e.g., -PNP, -PFP) in anhydrous conditions to avoid hydrolysis .

This analysis underscores the importance of selecting ADC linkers based on reactivity, stability, and enzymatic cleavage requirements. Further studies on Fmoc-Val-Ala-PAB-Cl should explore its conjugation efficiency and biocompatibility relative to established analogs.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Fmoc-Val-Ala-PAB-Cl, and how do reaction conditions influence yield?

  • Methodology : Synthesis involves three stages:

Fmoc Protection : Use Fmoc-Cl under alkaline conditions (e.g., NaHCO₃) to protect Valine’s amine group.

Peptide Coupling : Activate carboxyl groups with DCC/HOBt for Val-Ala bond formation.

PAB Conjugation : Link the dipeptide to PAB using similar coupling reagents.

  • Critical Factors : Optimize stoichiometry, solvent polarity (e.g., DMF), and reaction time to minimize side products. HPLC is recommended for purification .

Q. How should this compound be stored to maintain stability during experiments?

  • Guidelines :

  • Powder : Store at -25 to -15°C in airtight, light-protected containers (3-year stability).
  • Solution : Dissolve in anhydrous DMSO or DMF and store at -85 to -65°C (2-year stability).
  • Handling : Avoid freeze-thaw cycles; centrifuge briefly before use to concentrate solids .

Q. What analytical techniques are critical for verifying this compound purity and structure?

  • Methods :

  • HPLC : Quantify purity (>98%) using reverse-phase chromatography with UV detection.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 515.60 g/mol for Fmoc-Val-Ala-PAB-OH analogs) .
  • NMR : Validate structural integrity, particularly Fmoc and PAB moieties .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in ADC synthesis?

  • Approach :

  • Catalyst Screening : Test alternatives to DCC/HOBt, such as EDCI/HOAt, to reduce racemization.
  • Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility and reaction kinetics.
  • Real-Time Monitoring : Use LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can contradictions in plasma stability data for this compound-based linkers be resolved?

  • Hypothesis Testing :

  • Comparative Studies : Assess stability in human vs. murine plasma to identify species-specific protease activity.
  • pH/Temperature Dependence : Test linker integrity under varying pH (5.0–7.4) and temperatures (4–37°C).
  • Control Experiments : Use protease inhibitors (e.g., E-64) to isolate enzyme-specific cleavage .

Q. What experimental designs validate the enzyme-specific cleavage of this compound in targeted drug delivery?

  • Protocol :

Enzyme Incubation : Expose the linker to cathepsin B, lysosomal extracts, or other proteases.

Release Kinetics : Quantify drug payload (e.g., MMAE) via fluorescence or LC-MS over time.

Selectivity Assays : Compare cleavage rates with non-target enzymes (e.g., trypsin) to confirm specificity .

Q. How do structural modifications (e.g., PEGylation) impact this compound’s stability and drug-release profile?

  • Experimental Framework :

  • PEG Variants : Synthesize analogs with PEG₄ spacers (e.g., Fmoc-PEG₄-Val-Ala-PAB) and compare plasma stability.
  • Degradation Studies : Measure hydrolysis rates in buffer vs. enzyme-rich environments.
  • ADC Efficacy : Evaluate cytotoxicity in vitro using tumor cell lines (e.g., HER2-positive cells) .

Q. Methodological Recommendations

  • Contradiction Analysis : Use orthogonal techniques (e.g., NMR + MS) to confirm structural assignments when HPLC data conflicts with functional assays .
  • ADC Design : Incorporate PEG spacers to enhance solubility and reduce aggregation in this compound-based conjugates .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJPVZASVCXRC-PPHZAIPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.